molecular formula C14H12N4O B1455475 2-((3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline CAS No. 1273824-82-0

2-((3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline

Cat. No. B1455475
CAS RN: 1273824-82-0
M. Wt: 252.27 g/mol
InChI Key: UBXCMOHOTJWEFW-UHFFFAOYSA-N
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Description

“2-((3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline” is a complex organic compound. It belongs to the class of organic compounds known as phenylalkylamines . These are organic amines where the amine group is secondary and linked on one end to a phenyl group and on the other end, to an alkyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a pyridine aldehyde was reacted with a benzene-1,2-diamine or pyridine-2,3-diamine in the presence of CAN/H2O2 to give 2-(pyridin-3-yl)-1H-benzo[d]imidazoles or 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives, respectively .


Molecular Structure Analysis

The molecular structure of “2-((3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline” is complex and would be expected to exhibit the properties of both the pyridine and aniline functional groups. The pyridine ring is a six-membered aromatic heterocycle with one nitrogen atom, which can participate in various chemical reactions . The aniline group is a primary amine that is attached to a phenyl group .


Chemical Reactions Analysis

The chemical reactions of “2-((3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline” would be expected to involve the pyridine and aniline functional groups. For instance, the pyridine ring can undergo electrophilic substitution reactions, while the aniline group can undergo reactions typical of primary amines .

Scientific Research Applications

Synthesis of N-(Pyridin-2-yl)amides

N-(Pyridin-2-yl)amides are synthesized from α-bromoketones and 2-aminopyridines under specific conditions. This process involves C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP), providing a metal-free and mild reaction environment . These amides have significant biological and therapeutic value, serving as pharmacophores for many molecules.

Development of 3-Bromoimidazo[1,2-a]pyridines

3-Bromoimidazo[1,2-a]pyridines are obtained via a one-pot tandem cyclization/bromination process. This synthesis route is notable for not requiring a base and allowing further transformation into diverse skeletons . These compounds are versatile intermediates in pharmaceutical chemistry.

Antimicrobial Agents

The compound’s derivatives have been explored for their antimicrobial potential against various bacteria such as Staphylococcus aureus , Bacillus subtilis , and Escherichia coli . The tube dilution method is used to determine this potential, with ciprofloxacin often serving as a reference drug .

Imidazole Derivatives Synthesis

Imidazole derivatives, which exhibit a wide range of biological activities, can be synthesized using this compound as a precursor. These activities include antibacterial, antifungal, and antiviral properties, making them valuable in drug development .

Solvent-Free Synthesis Applications

The compound is also used in solvent-free synthesis processes, which are environmentally friendly and reduce the need for hazardous solvents. This approach is particularly relevant in the synthesis of imidazo[1,2-a]pyridines .

Heterocyclic Chemistry

In heterocyclic chemistry, the compound serves as a key synthon for creating new drugs with high chemotherapeutic values. It is especially important in the development of drugs that address antimicrobial resistance (AMR) issues .

properties

IUPAC Name

2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c15-12-6-2-1-4-10(12)8-13-17-14(18-19-13)11-5-3-7-16-9-11/h1-7,9H,8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXCMOHOTJWEFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CN=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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